molecular formula C28H28F17N3O8S B12742542 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate CAS No. 68298-72-6

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate

Cat. No.: B12742542
CAS No.: 68298-72-6
M. Wt: 889.6 g/mol
InChI Key: WUGSPVXFVQZHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methacrylate group, a heptadecafluorooctyl group, and several functional groups that contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate typically involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of the heptadecafluorooctyl sulphonyl intermediate: This involves the reaction of heptadecafluorooctyl iodide with sodium sulphonate under specific conditions to form the sulphonyl intermediate.

    Formation of the ethyl((heptadecafluorooctyl)sulphonyl)amino intermediate: The sulphonyl intermediate is then reacted with ethylamine to form the ethyl((heptadecafluorooctyl)sulphonyl)amino intermediate.

    Coupling with 2-methylphenyl isocyanate: The intermediate is then coupled with 2-methylphenyl isocyanate to form the corresponding urea derivative.

    Methacrylation: Finally, the urea derivative is reacted with methacryloyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulphonyl group, converting it to the corresponding sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and methacrylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with sulfoxide or sulfide groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.

    Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility and functionalizability.

    Medicine: Investigated for use in medical devices and coatings due to its antimicrobial properties and stability.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is primarily based on its ability to interact with various molecular targets through its functional groups. The methacrylate group allows for polymerization reactions, while the sulphonyl and ethoxy groups enable interactions with biological molecules and surfaces. The compound’s hydrophobic heptadecafluorooctyl group contributes to its unique properties, such as chemical resistance and low surface energy.

Comparison with Similar Compounds

Similar Compounds

    2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)ethyl methacrylate: Similar structure but with an ethyl group instead of a propyl group.

    2-((((5-(((2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-((((5-(((2-(Ethyl((heptadecafluorooctyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is unique due to its specific combination of functional groups, which confer a balance of hydrophobicity, reactivity, and biocompatibility. This makes it particularly suitable for applications requiring specialized surface properties and chemical stability.

Properties

CAS No.

68298-72-6

Molecular Formula

C28H28F17N3O8S

Molecular Weight

889.6 g/mol

IUPAC Name

2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C28H28F17N3O8S/c1-6-48(9-10-54-19(50)46-16-8-7-14(4)17(11-16)47-20(51)56-15(5)12-55-18(49)13(2)3)57(52,53)28(44,45)26(39,40)24(35,36)22(31,32)21(29,30)23(33,34)25(37,38)27(41,42)43/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,46,50)(H,47,51)

InChI Key

WUGSPVXFVQZHFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.